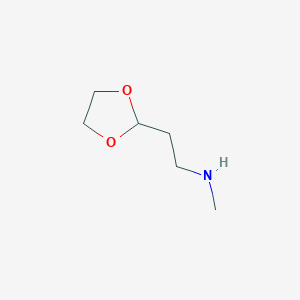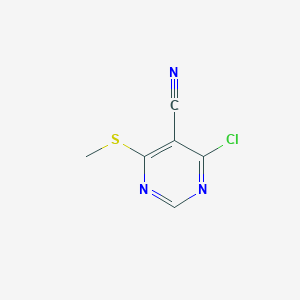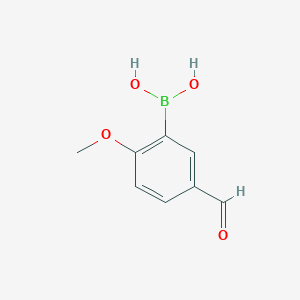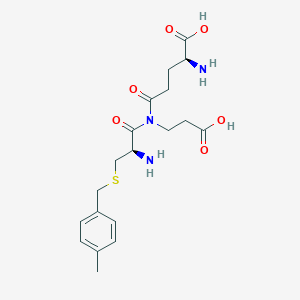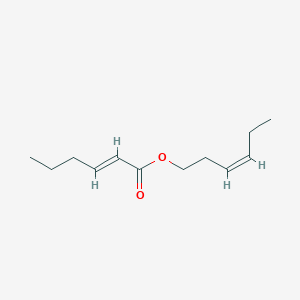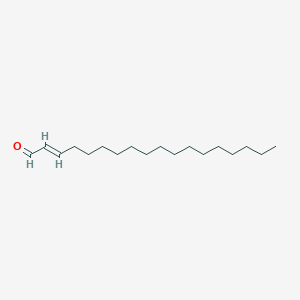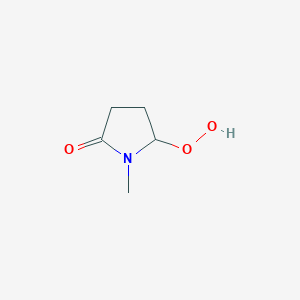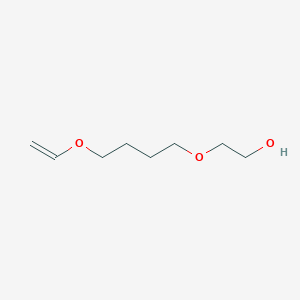
2-(4-Ethenoxybutoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethenoxybutoxy)ethanol, also known as DEGBE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DEGBE is a clear, colorless liquid that is soluble in water and organic solvents. It is commonly used as a solvent in the production of coatings, inks, and adhesives.
Mechanism Of Action
The exact mechanism of action of 2-(4-Ethenoxybutoxy)ethanol is not well understood. However, it is believed to act as a surfactant, reducing the surface tension of the liquid in which it is dissolved. This property makes it an effective solvent for a wide range of applications.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(4-Ethenoxybutoxy)ethanol. However, studies have shown that it is not toxic to humans when used in accordance with recommended guidelines.
Advantages And Limitations For Lab Experiments
2-(4-Ethenoxybutoxy)ethanol has several advantages as a solvent for laboratory experiments. It is a highly effective solvent for a wide range of compounds, making it a versatile choice for researchers. Additionally, it is relatively non-toxic and has a low vapor pressure, reducing the risk of exposure to researchers. However, 2-(4-Ethenoxybutoxy)ethanol is not suitable for use with certain compounds, such as those that are highly acidic or basic.
Future Directions
There are several potential future directions for research on 2-(4-Ethenoxybutoxy)ethanol. One area of interest is its potential use as a solvent in the production of pharmaceuticals. Additionally, 2-(4-Ethenoxybutoxy)ethanol may have applications in the production of nanomaterials. Further research is needed to fully understand the potential applications of 2-(4-Ethenoxybutoxy)ethanol in these areas.
In conclusion, 2-(4-Ethenoxybutoxy)ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications as a solvent in various fields. Its effectiveness as a solvent, combined with its relatively low toxicity, make it a versatile choice for researchers. Further research is needed to fully understand the potential applications of 2-(4-Ethenoxybutoxy)ethanol in various fields.
Synthesis Methods
2-(4-Ethenoxybutoxy)ethanol can be synthesized through the reaction of ethylene oxide and 4-vinyl-1-butanol. The reaction is typically carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide. The resulting product is then purified through distillation.
Scientific Research Applications
2-(4-Ethenoxybutoxy)ethanol has been extensively studied for its potential use as a solvent in various applications. It has been found to be an effective solvent for the production of water-based coatings and inks. Additionally, 2-(4-Ethenoxybutoxy)ethanol has been used as a solvent in the production of adhesives for the automotive industry.
properties
CAS RN |
126682-74-4 |
|---|---|
Product Name |
2-(4-Ethenoxybutoxy)ethanol |
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(4-ethenoxybutoxy)ethanol |
InChI |
InChI=1S/C8H16O3/c1-2-10-6-3-4-7-11-8-5-9/h2,9H,1,3-8H2 |
InChI Key |
KWOLERVXPZAEED-UHFFFAOYSA-N |
SMILES |
C=COCCCCOCCO |
Canonical SMILES |
C=COCCCCOCCO |
physical_description |
OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



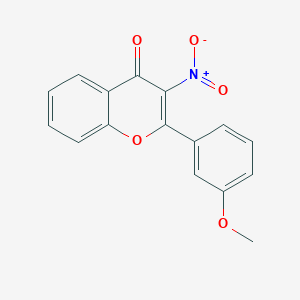
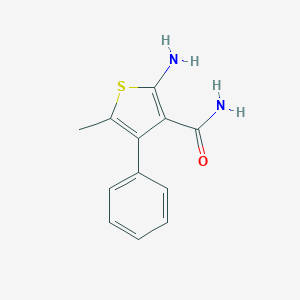
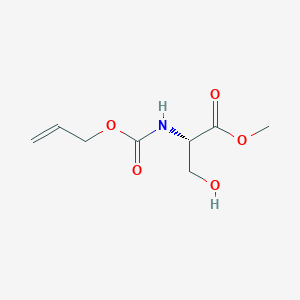
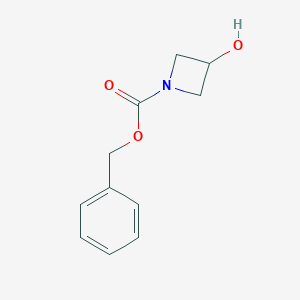
![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)
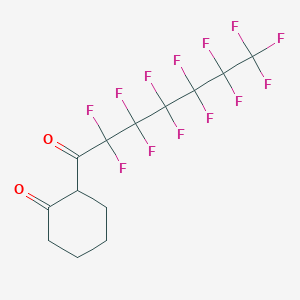
![3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B137126.png)
